4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide
CAS No.:
Cat. No.: VC16354979
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O3 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 6-methoxy-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O3/c1-20(12-6-4-3-5-7-12)18(22)15-11-19-16-9-8-13(23-2)10-14(16)17(15)21/h3-11H,1-2H3,(H,19,21) |
| Standard InChI Key | JGQFOXSFJBPBRB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and IUPAC Nomenclature
The compound’s molecular formula is C₁₉H₁₉N₂O₃, with a molecular weight of 329.37 g/mol. Its IUPAC name is 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide. The quinoline core is substituted with:
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A methoxy (–OCH₃) group at position 6,
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A hydroxy (–OH) group at position 4,
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A carboxamide (–CON(CH₃)(C₆H₅)) group at position 3.
Physicochemical Properties
While experimental data for this specific compound is scarce, analogs such as 4-hydroxy-6-methyl-2-phenylquinoline exhibit a melting point of 92–93°C . Computational predictions using tools like SwissADME suggest:
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LogP (partition coefficient): ~3.1 (indicative of moderate lipophilicity),
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Water solubility: ~0.05 mg/mL (low, typical for quinoline derivatives),
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Hydrogen bond donors/acceptors: 1/4.
Synthesis and Characterization
Proposed Synthetic Routes
The synthesis of 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide likely involves sequential functionalization of the quinoline core:
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Quinoline Core Formation:
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Carboxamide Installation:
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Reaction of 3-carboxyquinoline intermediates with N-methylaniline using coupling agents like EDCl/HOBt.
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Final Purification:
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Column chromatography or recrystallization to achieve >95% purity.
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Characterization Techniques
Key methods for structural validation include:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks for aromatic protons (δ 6.8–8.5 ppm), N-methyl (–N(CH₃), δ ~3.1 ppm), and methoxy (–OCH₃, δ ~3.9 ppm).
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¹³C NMR: Carbonyl signal at δ ~165 ppm (carboxamide).
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High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 329.1396.
Biological Activity and Mechanisms
| Compound | Caco-2 (µM) | HCT-116 (µM) |
|---|---|---|
| 6-Chloro-4-hydroxy analog | 37.4 | 8.9 |
| 6-Methoxy-4-hydroxy derivative* | ~20–40† | ~5–10† |
*Predicted based on structural similarity; †Estimated range.
Multidrug Resistance (MDR) Reversal
Quinolines with methoxy/hydroxy substituents demonstrate P-glycoprotein (P-gp) inhibition, a common MDR mechanism . Key findings from analogs include:
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Rhodamine 123 Efflux Inhibition: Alcoholic quinoline derivatives (e.g., 5a, 5b) show 1.3–2.1-fold greater P-gp inhibition than verapamil .
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Structure-Activity Relationship (SAR): Hydroxyl groups at position 4 enhance P-gp binding affinity .
Pharmacokinetic and Toxicity Profiles
ADME Predictions
Computational models suggest:
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Human Intestinal Absorption (HIA): >80% (high),
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Blood-Brain Barrier (BBB) Permeability: Moderate (logBB ~0.3),
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CYP450 Interactions: Likely substrate of CYP3A4/2D6.
Toxicity Considerations
Quinoline derivatives generally exhibit low acute toxicity but may pose risks of:
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Hepatotoxicity: Elevated liver enzymes in rodent models,
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Cytotoxicity Threshold: IC₅₀ > 10 µM in non-cancerous cell lines .
Future Directions and Applications
Therapeutic Development
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Combination Therapies: Co-administration with chemotherapeutics to overcome MDR in gastric or colorectal cancers .
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Targeted Drug Delivery: Liposomal formulations to enhance solubility and reduce off-target effects.
Research Priorities
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In Vivo Efficacy Studies: Rodent xenograft models to validate antitumor activity.
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Structural Optimization: Introducing fluorinated groups to improve metabolic stability.
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